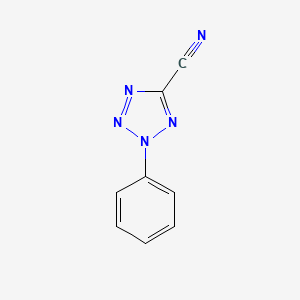
2-Phenyltetrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyltetrazole-5-carbonitrile is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group and a nitrile group at the 5-position. This compound is part of the broader class of tetrazoles, which are known for their diverse applications in medicinal chemistry, materials science, and other fields due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyltetrazole-5-carbonitrile typically involves the cycloaddition reaction of organic azides with nitriles. One common method is the reaction of benzonitrile with sodium azide in the presence of a catalyst such as triethyl orthoformate under acidic conditions . The reaction is usually carried out at elevated temperatures (80-95°C) to facilitate the formation of the tetrazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyltetrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Tetrazole oxides.
Reduction: Amino-tetrazoles.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Phenyltetrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex tetrazole derivatives.
Mecanismo De Acción
The mechanism of action of 2-Phenyltetrazole-5-carbonitrile involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these biological targets, leading to various therapeutic effects . The compound’s ability to stabilize negative charges through resonance also plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
5-Phenyltetrazole: Similar structure but lacks the nitrile group.
2-Phenyl-1H-tetrazole: Similar structure but with different substitution patterns.
Uniqueness: 2-Phenyltetrazole-5-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group on the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
78984-92-6 |
|---|---|
Fórmula molecular |
C8H5N5 |
Peso molecular |
171.16 g/mol |
Nombre IUPAC |
2-phenyltetrazole-5-carbonitrile |
InChI |
InChI=1S/C8H5N5/c9-6-8-10-12-13(11-8)7-4-2-1-3-5-7/h1-5H |
Clave InChI |
HCMVWOFRTNUXLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2N=C(N=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


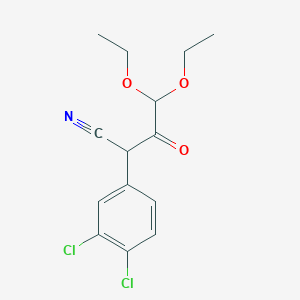
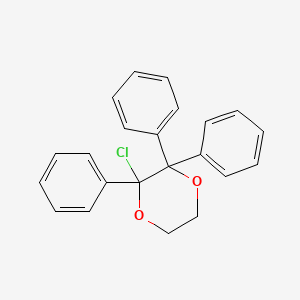

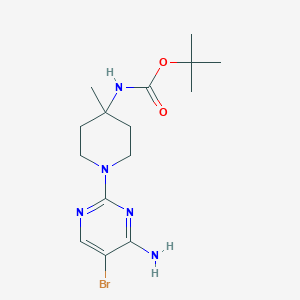

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)


![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
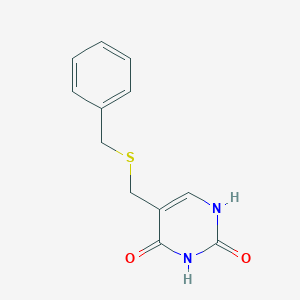

![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)


